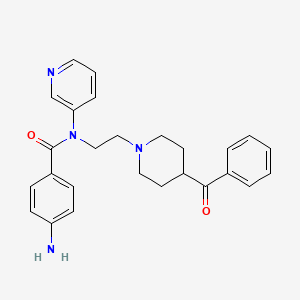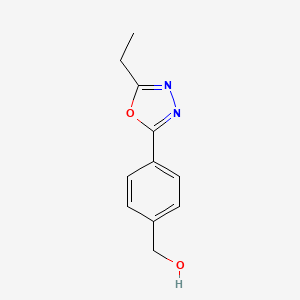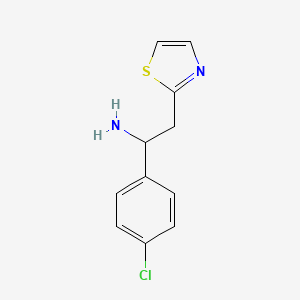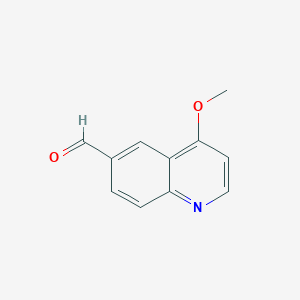
4-methoxyquinoline-6-carbaldehyde
Descripción general
Descripción
4-methoxyquinoline-6-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s structure consists of a quinoline ring substituted with a methoxy group at the 4-position and an aldehyde group at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxyquinoline-6-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxyquinoline.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-methoxyquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-Methoxy-quinoline-6-carboxylic acid.
Reduction: 4-Methoxy-quinoline-6-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-methoxyquinoline-6-carbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-methoxyquinoline-6-carbaldehyde involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
4-Hydroxy-quinoline-6-carbaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Chloro-quinoline-3-carbaldehyde: Contains a chloro group at the 2-position and an aldehyde group at the 3-position.
Uniqueness: 4-methoxyquinoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Propiedades
Fórmula molecular |
C11H9NO2 |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
4-methoxyquinoline-6-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-14-11-4-5-12-10-3-2-8(7-13)6-9(10)11/h2-7H,1H3 |
Clave InChI |
PPIZVJOWBRTLTI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=C(C=CC2=NC=C1)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-1-pentyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B8682281.png)
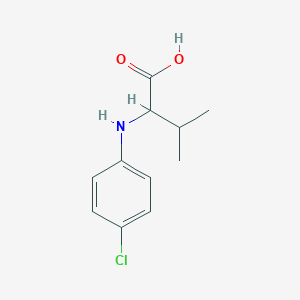
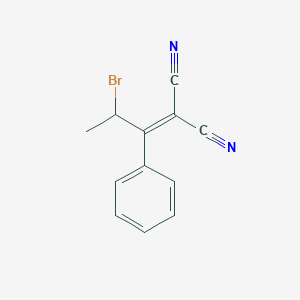
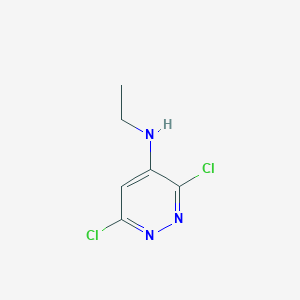
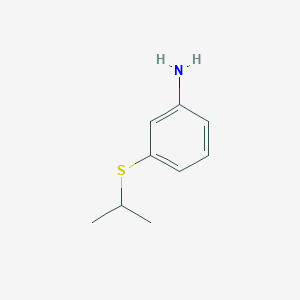
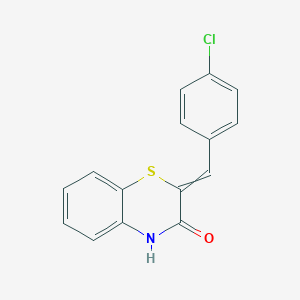
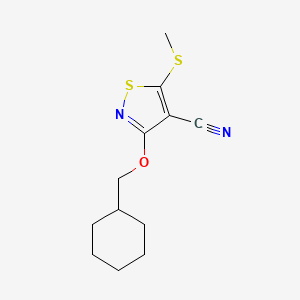
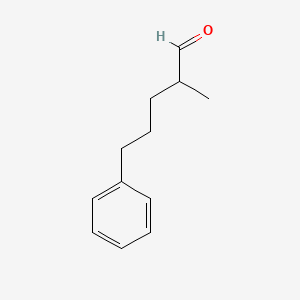
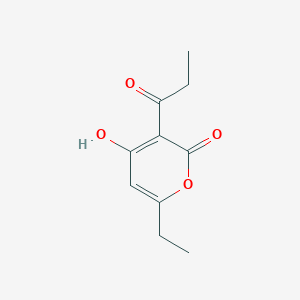
![6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B8682314.png)
